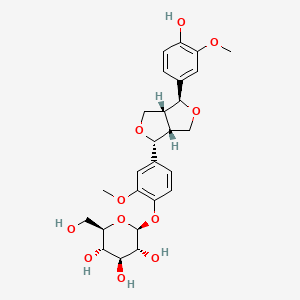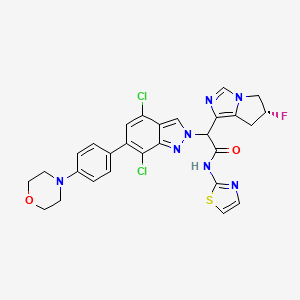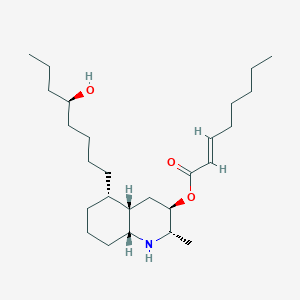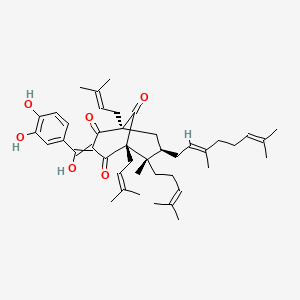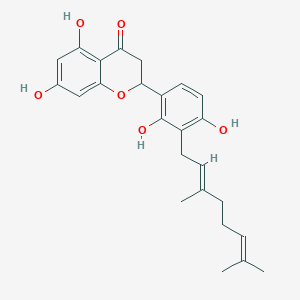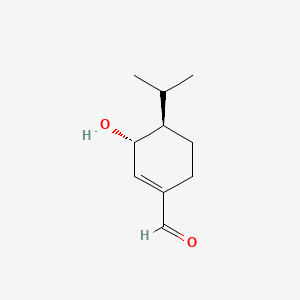
3-Demethyl Thiocolchicine--13C2,d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethyl Thiocolchicine–13C2,d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 3-Demethyl Thiocolchicine molecule . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the selective deuteration and carbon-13 labeling of specific positions within the molecule .
Industrial Production Methods
Industrial production methods for 3-Demethyl Thiocolchicine–13C2,d6 are not widely documented. Typically, such compounds are produced in specialized facilities equipped to handle isotopic labeling and purification processes. The production involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Demethyl Thiocolchicine–13C2,d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Demethyl Thiocolchicine–13C2,d6 has several scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and quality control of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Demethyl Thiocolchicine–13C2,d6 involves its interaction with specific molecular targets and pathways. The deuterium and carbon-13 labeling allow for precise tracking and quantitation in various biological and chemical processes . The compound’s effects are primarily due to its structural similarity to 3-Demethyl Thiocolchicine, with the isotopic labels providing additional analytical capabilities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Demethyl Thiocolchicine–13C2,d6 include:
3-Demethyl Thiocolchicine: The non-labeled version of the compound.
Thiocolchicine: A related compound with a similar structure but different functional groups.
Colchicine: A well-known compound with similar biological activity but different labeling.
Uniqueness
The uniqueness of 3-Demethyl Thiocolchicine–13C2,d6 lies in its isotopic labeling, which provides enhanced analytical capabilities for tracing and quantitation in research applications. This labeling allows for more precise and accurate studies compared to non-labeled or differently labeled compounds .
Eigenschaften
Molekularformel |
C21H23NO5S |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-[(7S)-3-hydroxy-10-methylsulfanyl-9-oxo-1,2-bis(trideuterio(113C)methoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i2+1D3,3+1D3 |
InChI-Schlüssel |
PKYOHQGXPPVIGD-PCMQFHNFSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1O[13C]([2H])([2H])[2H])SC)NC(=O)C)O |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



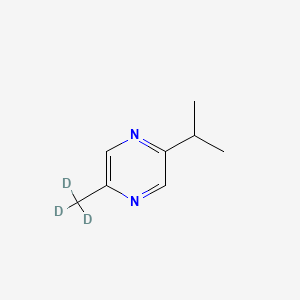
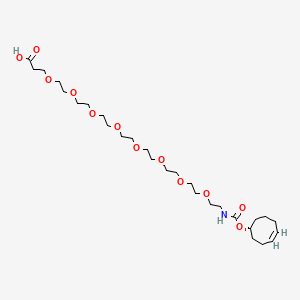
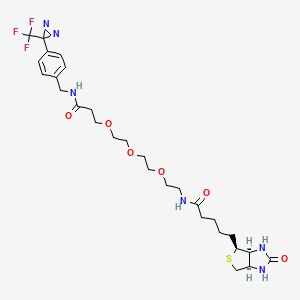
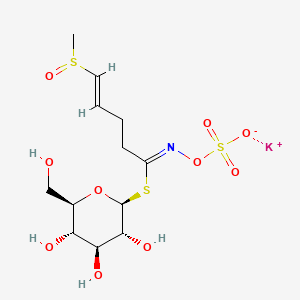
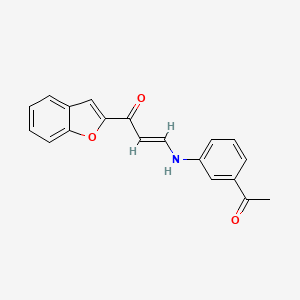
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)
